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molecular formula C9H10N2O2 B8430645 4-Cyano-2-methoxymethyloxyaniline

4-Cyano-2-methoxymethyloxyaniline

Cat. No. B8430645
M. Wt: 178.19 g/mol
InChI Key: JJOHDXNHEAMIFW-UHFFFAOYSA-N
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Patent
US06204294B1

Procedure details

A mixture of 5-cyano- 1 -methoxymethyloxy-2-nitrobenzene (0.5 g, 2.4 mmol) and 10% palladium on carbon (.05 g) in ethyl acetate (50 mL) was stirred at rt under 1 atm of hydrogen for 72 h. The mixture was filtered through Celite to remove the palladium and the residue was chromatographed on silica gel (eluting with 25% ethylacetate/hexane) to afford the title compound (250 mg, 58%). MS(ES+) m/e 179 [M+H]+
Name
5-cyano- 1 -methoxymethyloxy-2-nitrobenzene
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([N+:13]([O-])=O)=[C:7]([O:9][CH2:10][O:11][CH3:12])[CH:8]=1)#[N:2].[H][H]>[Pd].C(OCC)(=O)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([NH2:13])=[C:7]([O:9][CH2:10][O:11][CH3:12])[CH:8]=1)#[N:2]

Inputs

Step One
Name
5-cyano- 1 -methoxymethyloxy-2-nitrobenzene
Quantity
0.5 g
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C1)OCOC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove the palladium
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel (eluting with 25% ethylacetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(N)C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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